2-(2-Chlorophenyl)-3-(4-(dimethylamino)phenyl)acrylonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Chlorophenyl)-3-(4-(dimethylamino)phenyl)acrylonitrile is an organic compound that features a chlorinated phenyl group and a dimethylamino-substituted phenyl group connected by an acrylonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chlorophenyl)-3-(4-(dimethylamino)phenyl)acrylonitrile typically involves the following steps:
Starting Materials: The synthesis begins with 2-chlorobenzaldehyde and 4-(dimethylamino)benzaldehyde.
Knoevenagel Condensation: These aldehydes undergo a Knoevenagel condensation reaction with malononitrile in the presence of a base such as piperidine. The reaction is typically carried out in a solvent like ethanol under reflux conditions.
Purification: The resulting product is purified by recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, would be necessary to maximize yield and minimize production costs.
Chemical Reactions Analysis
Types of Reactions
2-(2-Chlorophenyl)-3-(4-(dimethylamino)phenyl)acrylonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the chlorinated phenyl ring, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydroxide or other strong bases.
Major Products
Oxidation: The major products are typically carboxylic acids or ketones.
Reduction: The major products are usually the corresponding amines or alcohols.
Substitution: The major products depend on the nucleophile used but can include substituted phenyl derivatives.
Scientific Research Applications
2-(2-Chlorophenyl)-3-(4-(dimethylamino)phenyl)acrylonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding.
Industry: It can be used in the production of advanced materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 2-(2-Chlorophenyl)-3-(4-(dimethylamino)phenyl)acrylonitrile involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, potentially inhibiting their activity or altering their function. The pathways involved can include signal transduction pathways in cells, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Chlorophenyl)ethylamine
- (2-amino-5-chlorophenyl)(phenyl)methanol
Comparison
Compared to similar compounds, 2-(2-Chlorophenyl)-3-(4-(dimethylamino)phenyl)acrylonitrile is unique due to its combination of a chlorinated phenyl group and a dimethylamino-substituted phenyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.
Properties
CAS No. |
7496-17-5 |
---|---|
Molecular Formula |
C17H15ClN2 |
Molecular Weight |
282.8 g/mol |
IUPAC Name |
(Z)-2-(2-chlorophenyl)-3-[4-(dimethylamino)phenyl]prop-2-enenitrile |
InChI |
InChI=1S/C17H15ClN2/c1-20(2)15-9-7-13(8-10-15)11-14(12-19)16-5-3-4-6-17(16)18/h3-11H,1-2H3/b14-11+ |
InChI Key |
XOQICXJZZWXQDG-SDNWHVSQSA-N |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)/C=C(\C#N)/C2=CC=CC=C2Cl |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=C(C#N)C2=CC=CC=C2Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.